molecular formula C4H6N2O2S B14050166 2-amino-5H-1,2-thiazole-4-carboxylic acid

2-amino-5H-1,2-thiazole-4-carboxylic acid

Cat. No.: B14050166
M. Wt: 146.17 g/mol
InChI Key: IEKFHJSADBWHIQ-UHFFFAOYSA-N
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Description

2-Amino-4-thiazolinic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-thiazolinic acid typically involves the condensation of thiourea with α-haloketones or α-haloesters. One common method includes the reaction of thiourea with α-bromoacetone under basic conditions to yield the desired product . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods: Industrial production of 2-amino-4-thiazolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-thiazolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-thiazolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-thiazolinic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. The compound’s antimicrobial activity is attributed to its ability to disrupt cell wall synthesis and interfere with metabolic pathways . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-thiazolinic acid is unique due to its combination of the thiazoline ring and the amino group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various research fields .

Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

2-amino-5H-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H6N2O2S/c5-6-1-3(2-9-6)4(7)8/h1H,2,5H2,(H,7,8)

InChI Key

IEKFHJSADBWHIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CN(S1)N)C(=O)O

Origin of Product

United States

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